molecular formula C12H9N5O B189773 2-Amino-6-phenyl-4(1H)-pteridinone CAS No. 25846-86-0

2-Amino-6-phenyl-4(1H)-pteridinone

Cat. No.: B189773
CAS No.: 25846-86-0
M. Wt: 239.23 g/mol
InChI Key: AITDDBTWXKHWNB-UHFFFAOYSA-N
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Description

2-Amino-6-phenyl-4(1H)-pteridinone is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The unique structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenyl-4(1H)-pteridinone typically involves multicomponent reactions. One common method is the cyclocondensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions. This method is advantageous due to its rapid reaction time, environmentally friendly conditions, and high yield .

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of catalysts such as guanidine hydrochloride or tetrabutyl ammonium bromide can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-phenyl-4(1H)-pteridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pteridines, which can exhibit different biological activities .

Scientific Research Applications

2-Amino-6-phenyl-4(1H)-pteridinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 2-Amino-6-phenyl-4(1H)-pteridinone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-6-phenyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c13-12-16-10-9(11(18)17-12)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H3,13,14,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITDDBTWXKHWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356364
Record name 2-Amino-6-phenyl-4(1H)-pteridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25846-86-0
Record name 2-Amino-6-phenyl-4(1H)-pteridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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